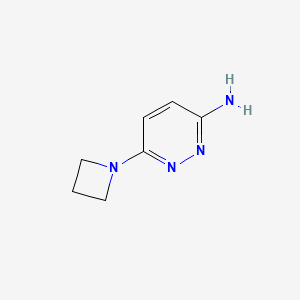
6-(Azetidin-1-yl)pyridazin-3-amine
概要
説明
6-(Azetidin-1-yl)pyridazin-3-amine is a chemical compound characterized by its unique structure, which includes an azetidine ring fused to a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Azetidin-1-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common approach is the aza-Michael addition of azetidine derivatives to pyridazine precursors under controlled conditions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the azetidine ring.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions: 6-(Azetidin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical processes.
科学的研究の応用
Chemistry: In chemistry, 6-(Azetidin-1-yl)pyridazin-3-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries used in drug discovery and material science.
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug development targeting diseases such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
作用機序
The mechanism by which 6-(Azetidin-1-yl)pyridazin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
6-(Azetidin-1-yl)-9H-purine
2-Cyclohexyl-1,3-benzoxazol-6-yl {3- [4- (2-pyrimidinyl)-1-piperazinyl]-1-azetidinyl}methanone
Uniqueness: 6-(Azetidin-1-yl)pyridazin-3-amine stands out due to its unique structural features, which confer distinct chemical and biological properties compared to similar compounds
生物活性
6-(Azetidin-1-yl)pyridazin-3-amine is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a pyridazine ring substituted with an azetidine moiety. Its chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1849408-66-7 |
| Molecular Formula | C8H10N4 |
| Molecular Weight | 162.19 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in inflammatory processes. Research indicates that this compound may act as an inhibitor of certain protein kinases, which play a crucial role in cell signaling pathways related to inflammation and neurodegeneration .
Key Mechanisms:
- Inhibition of Glial Activation : The compound has been shown to selectively inhibit the production of pro-inflammatory cytokines (e.g., IL-1 beta) in activated glial cells, suggesting a potential application in neuroinflammatory conditions .
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, potentially mitigating oxidative stress in various cellular contexts .
Biological Activity and Therapeutic Applications
Research has highlighted several therapeutic applications for this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Study Overview
- Study on Neuroinflammatory Effects :
- Antioxidant Activity Assessment :
特性
IUPAC Name |
6-(azetidin-1-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-6-2-3-7(10-9-6)11-4-1-5-11/h2-3H,1,4-5H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDECPJYHEZJERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















